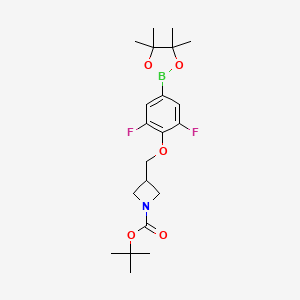![molecular formula C10H11Cl2N3O2 B13714663 Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate](/img/structure/B13714663.png)
Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate is a chemical compound with the molecular formula C10H11Cl2N3O2 It is known for its unique structure, which includes a hydrazono group attached to a dichlorophenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate typically involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with ethyl 2-aminoacetate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in a usable form.
化学反应分析
Types of Reactions
Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The dichlorophenyl ring can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenyl derivatives.
科学研究应用
Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate involves its interaction with specific molecular targets and pathways. The hydrazono group can form hydrogen bonds and interact with enzymes and receptors, influencing biological processes. The dichlorophenyl ring may also play a role in its activity by interacting with hydrophobic regions of proteins.
相似化合物的比较
Similar Compounds
- Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]propanoate
- Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]butanoate
Uniqueness
Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate is unique due to its specific hydrazono and dichlorophenyl groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C10H11Cl2N3O2 |
|---|---|
分子量 |
276.12 g/mol |
IUPAC 名称 |
ethyl (2E)-2-amino-2-[(2,4-dichlorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C10H11Cl2N3O2/c1-2-17-10(16)9(13)15-14-8-4-3-6(11)5-7(8)12/h3-5,14H,2H2,1H3,(H2,13,15) |
InChI 键 |
MTFKHQNRZCFCMS-UHFFFAOYSA-N |
手性 SMILES |
CCOC(=O)/C(=N\NC1=C(C=C(C=C1)Cl)Cl)/N |
规范 SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)Cl)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


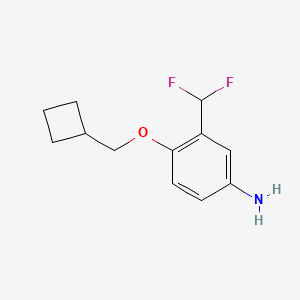
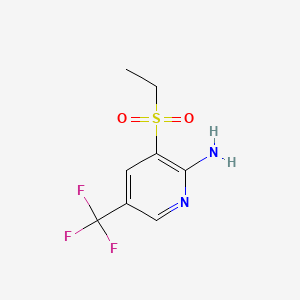


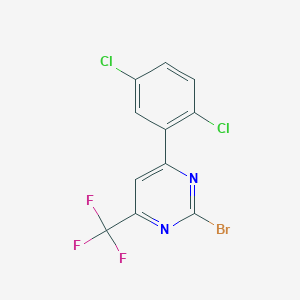
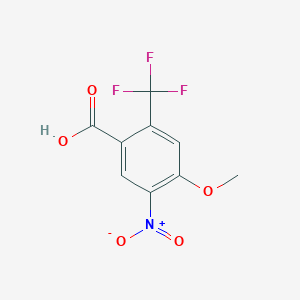
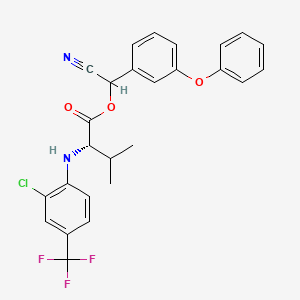
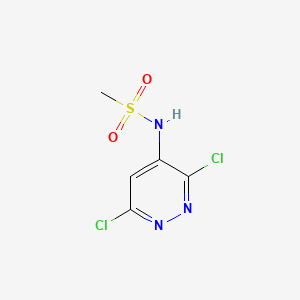
![Isopropyl [[trans-4-(Boc-amino)cyclohexyl]methyl]carbamate](/img/structure/B13714640.png)
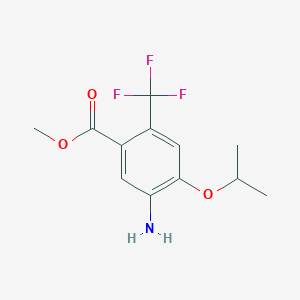
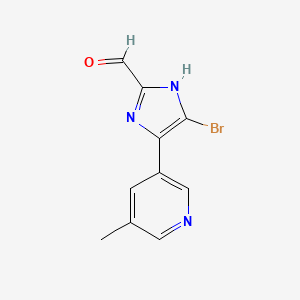
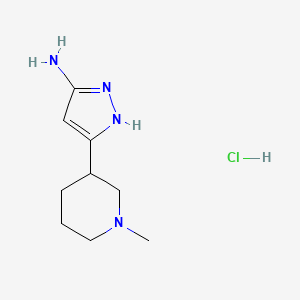
![O-[(6-Methyl-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13714670.png)
